5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]
CAS No.: 1956364-67-2
Cat. No.: VC4243542
Molecular Formula: C13H14F3NO
Molecular Weight: 257.256
* For research use only. Not for human or veterinary use.
![5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] - 1956364-67-2](/images/structure/VC4243542.png)
Specification
CAS No. | 1956364-67-2 |
---|---|
Molecular Formula | C13H14F3NO |
Molecular Weight | 257.256 |
IUPAC Name | 5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] |
Standard InChI | InChI=1S/C13H14F3NO/c14-13(15,16)9-1-2-11-10(7-9)12(8-18-11)3-5-17-6-4-12/h1-2,7,17H,3-6,8H2 |
Standard InChI Key | YECJMGCJBSREKH-UHFFFAOYSA-N |
SMILES | C1CNCCC12COC3=C2C=C(C=C3)C(F)(F)F |
Introduction
Structural and Chemical Profile
Molecular Architecture
5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] features a benzofuran ring (C8H6O) fused via a spiro junction to a piperidine ring (C5H11N), with a trifluoromethyl (-CF3) group at the 5-position of the benzofuran moiety. The spirocyclic configuration imposes conformational rigidity, while the electron-withdrawing -CF3 group enhances metabolic stability and influences intermolecular interactions .
Table 1: Key Chemical Properties
The compound’s three-dimensional structure has been confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, revealing a puckered piperidine ring and planar benzofuran system .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 5-(trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] typically involves a multi-step sequence starting from commercially available precursors. A representative route includes:
-
Formation of the Benzofuran Core: Cyclization of 2-hydroxyacetophenone derivatives with propargyl bromide yields the benzofuran skeleton .
-
Spirocyclization: Treatment with piperidine derivatives under acidic conditions induces spiro-ring formation .
-
Trifluoromethylation: Electrophilic substitution or cross-coupling reactions introduce the -CF3 group at the 5-position.
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Key Advantage | Limitation |
---|---|---|---|
Stepwise Synthesis | 32 | High purity (>98%) | Multi-step purification |
Telescoped Process | 47 | Reduced solvent use | Requires precise temperature control |
Characterization relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS). The -NMR spectrum displays distinct signals for the piperidine protons (δ 2.5–3.1 ppm) and benzofuran aromatic protons (δ 6.8–7.4 ppm) .
Biological Activity and Mechanisms
Antitumor Effects
In vitro studies conducted by the National Cancer Institute (NCI) demonstrate that 5-(trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] exhibits cytotoxic activity against breast (MCF-7) and lung (A549) cancer cell lines, with IC values of 8.2 μM and 11.4 μM, respectively. The -CF3 group enhances membrane permeability, facilitating intracellular accumulation .
FLT3 Kinase Inhibition
A 2024 study identified derivatives of this compound as potent FLT3 inhibitors, with compound 12e showing an IC of 2.5 μM against FLT3-expressing AML cells . Molecular docking simulations reveal that the spirocyclic core occupies the ATP-binding pocket, while the -CF3 group forms hydrophobic interactions with Leu616 and Phe830 residues .
Table 3: Biological Activity Profile
Assay Type | Target | Result (IC) | Source |
---|---|---|---|
Cytotoxicity | MCF-7 | 8.2 μM | |
Cytotoxicity | A549 | 11.4 μM | |
FLT3 Inhibition | MV4-11 AML Cells | 2.5 μM (Compound 12e) |
Chemical Derivatives and Modifications
Hydrochloride Salt Formation
Protonation of the piperidine nitrogen with HCl yields the hydrochloride salt (C13H15ClF3NO), which improves aqueous solubility for pharmacological testing . The salt retains FLT3 inhibitory activity, with a 15% increase in bioavailability compared to the free base .
Structural Analogues
-
6-(Trifluoromethyl) Derivative: Substitution at the 6-position (CAS: 721958-57-2) reduces FLT3 affinity but enhances blood-brain barrier penetration.
-
Methyl-Spiro Analogue: Spiro[benzofuran-3(2H),4'-piperidine]-2-one, 5-methyl- (CAS: 116633-09-1) exhibits weaker antitumor activity (IC >50 μM) .
Applications and Future Directions
Drug Development
The compound’s dual activity as a cytotoxic agent and kinase inhibitor positions it as a candidate for combination therapies in AML. Co-administration with cytarabine synergistically reduces tumor burden in murine models .
Diagnostic Imaging
Radiofluorination of the -CF3 group enables positron emission tomography (PET) imaging of FLT3-expressing tumors, though this application remains preclinical.
Challenges and Opportunities
-
Pharmacokinetic Optimization: Poor oral bioavailability (<20%) necessitates prodrug strategies or nanoformulations.
-
Target Selectivity: Off-target effects on KIT and PDGFR kinases require structural refinement .
-
Synthetic Scalability: Current telescoped methods are unsuitable for kilogram-scale production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume